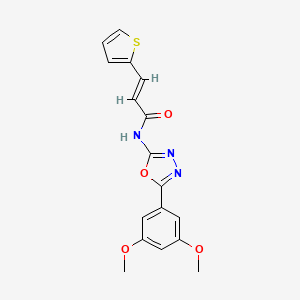

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and an acrylamide moiety linked to a thiophen-2-yl group. The oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and role in enhancing metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name |

(E)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-22-12-8-11(9-13(10-12)23-2)16-19-20-17(24-16)18-15(21)6-5-14-4-3-7-25-14/h3-10H,1-2H3,(H,18,20,21)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICUXWUKGPTERL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Coupling with the Acryloyl Group: The oxadiazole intermediate is then reacted with an acryloyl chloride or acryloyl anhydride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Compounds with similar structures have been explored as drug candidates for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Heterocyclic Cores

Key Observations :

Substituent Effects on Bioactivity

Anti-Inflammatory and Cytotoxic Activities:

- Target Compound: No direct bioactivity data provided in evidence.

- N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide (Compound 2 from ) : Exhibited anti-inflammatory activity (IC50 = 17.00 ± 1.11 μmol/L), outperforming quercetin . The methoxy and hydroxyl groups likely enhance hydrogen bonding with inflammatory targets.

Electronic and Steric Properties

- 3,5-Dimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl () : The additional methoxy group in the trimethoxy analogue increases electron-donating effects, which could enhance π-π stacking but reduce solubility .

- Thiophen-2-yl vs. 4-Chlorobenzyl () : Thiophene’s smaller size and sulfur atom may facilitate interactions with cysteine residues in enzymes, whereas chlorinated aryl groups promote hydrophobic binding .

Biological Activity

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound belonging to the class of oxadiazole derivatives, which are recognized for their diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antifungal, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 330.30 g/mol. The unique structure includes both oxadiazole and thiophene rings, which contribute to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O5 |

| Molecular Weight | 330.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | Computed by PubChem |

Antimicrobial and Antifungal Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial and antifungal activities. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, derivatives containing oxadiazole rings have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests a potential mechanism for reducing inflammation in conditions like arthritis or chronic inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent years. Preliminary studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. For example:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).

- Mechanism of Action : Induction of cell cycle arrest and apoptosis through mitochondrial pathways.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the cytotoxic effects of several oxadiazole derivatives against MCF-7 cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 25 µM, suggesting moderate potency in inhibiting cell proliferation. -

Case Study on Anti-inflammatory Effects :

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, a related oxadiazole derivative significantly decreased the production of nitric oxide (NO), indicating its potential as an anti-inflammatory agent.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.